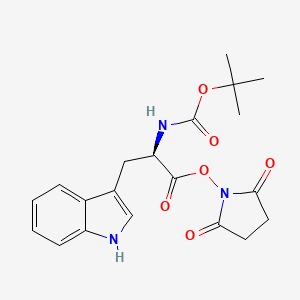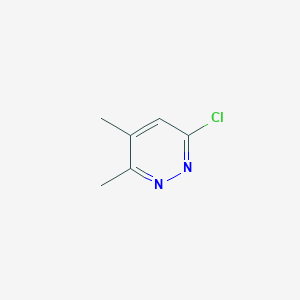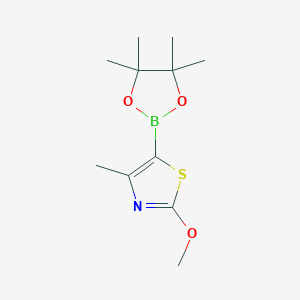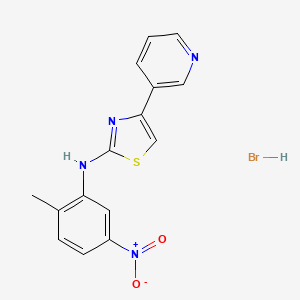
Methyl 2-(Boc-amino)isonicotinate
説明
“Methyl 2-(Boc-amino)isonicotinate” is a chemical compound with the CAS Number: 639091-75-1 . Its IUPAC name is methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate . The compound has a molecular weight of 252.27 g/mol .
Synthesis Analysis
The synthesis of “Methyl 2-(Boc-amino)isonicotinate” can be achieved from Methyl 2-aminopyridine-4-carboxylate and Di-tert-butyl dicarbonate .Molecular Structure Analysis
The InChI Code of “Methyl 2-(Boc-amino)isonicotinate” is 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) . The Canonical SMILES is CC©©OC(=O)NC1=NC=CC(=C1)C(=O)OC .Physical And Chemical Properties Analysis
“Methyl 2-(Boc-amino)isonicotinate” is a solid at room temperature . It has a density of 1.204g/cm³ . The boiling point is 325.534ºC at 760 mmHg .科学的研究の応用
Application
“Methyl 2-(Boc-amino)isonicotinate” is a chemical compound used in the field of chemical synthesis . It has a molecular weight of 252.27 and its IUPAC name is methyl 2-[(tert-butoxycarbonyl)amino]isonicotinate .
Method of Application
This compound is typically stored in a refrigerator and shipped at room temperature . It is used in various chemical reactions, but the specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
Material Science
Application
“Methyl 2-(Boc-amino)isonicotinate” has been used in the creation of smart composite films of nanometric thickness based on copper–iodine coordination polymers .
Method of Application
One-pot reactions between CuI and methyl or methyl 2-amino-isonicotinate give rise to the formation of two coordination polymers (CPs) based on double zig–zag Cu2I2 chains . The presence of a NH2 group in the isonicotinate ligand produces different supramolecular interactions affecting the Cu–Cu distances and symmetry of the Cu2I2 chains .
Results or Outcomes
These structural variations significantly modulate their physical properties. Thus, both CPs are semiconductors and also show reversible thermo/mechanoluminescence . A bottom-up procedure based on fast precipitation leads to nanofibers of both CPs. The dimensions of these nanofibres enable the preparation of thermo/mechanochromic film composites with polyvinylidene difluoride .
Semiochemicals
“Methyl 2-(Boc-amino)isonicotinate” is structurally similar to “Methyl isonicotinate”, which is used as a semiochemical . Semiochemicals are chemicals that convey a signal from one organism to another so as to modify the behavior of the recipient organism .
Application
“Methyl isonicotinate” is used as the active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .
Method of Application
The specific methods of application or experimental procedures would depend on the particular use case. For example, in the case of thrip traps, the compound would be applied to the trap in a manner that attracts the thrips .
Results or Outcomes
The outcomes of using this compound in semiochemical applications would also depend on the specific use case. In the case of thrip traps, the outcome would be the successful attraction and capture of thrips .
Semiochemicals
“Methyl 2-(Boc-amino)isonicotinate” is structurally similar to “Methyl isonicotinate”, which is used as a semiochemical . Semiochemicals are chemicals that convey a signal from one organism to another so as to modify the behavior of the recipient organism .
Application
“Methyl isonicotinate” is used as the active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .
Method of Application
The specific methods of application or experimental procedures would depend on the particular use case. For example, in the case of thrip traps, the compound would be applied to the trap in a manner that attracts the thrips .
Results or Outcomes
The outcomes of using this compound in semiochemical applications would also depend on the specific use case. In the case of thrip traps, the outcome would be the successful attraction and capture of thrips .
Safety And Hazards
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCLGBJFBGZAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681049 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(Boc-amino)isonicotinate | |
CAS RN |
639091-75-1 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)
![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)



![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)


![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)
